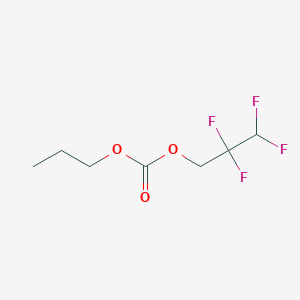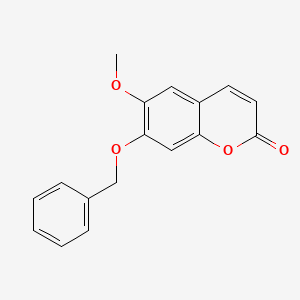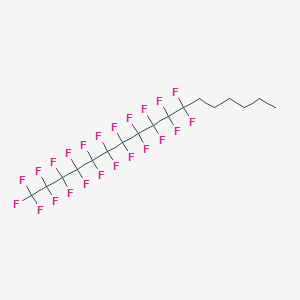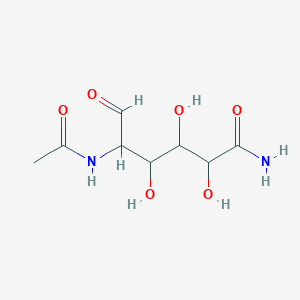
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with bromine, fluorine, and a 2-fluoropropan-2-yl group. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene can be synthesized through several methods:
Halogenation of Aromatic Compounds: The synthesis often begins with the halogenation of a suitable aromatic precursor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions, forming new carbon-carbon bonds with various organic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Cross-Coupling: Palladium catalysts, boronic acids, or organostannanes in the presence of bases like potassium carbonate.
Major Products
Substitution: Amino, thiol, or alkoxy derivatives.
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Dehalogenated hydrocarbons or partially reduced intermediates.
Cross-Coupling: Biphenyl derivatives or complex aromatic systems.
Scientific Research Applications
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and probes for studying biological pathways.
Medicine: Investigated for its potential in drug discovery, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene depends on its application:
Chemical Reactions: Acts as a substrate in various organic reactions, where its halogen atoms and alkyl groups participate in bond formation and cleavage.
Biological Systems: When used in bioactive compounds, it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene can be compared with other halogenated aromatic compounds:
1-Bromo-4-fluorobenzene: Lacks the 2-fluoropropan-2-yl group, making it less versatile in certain synthetic applications.
1-Bromo-4-chloro-2-fluorobenzene: Contains a chlorine atom instead of the 2-fluoropropan-2-yl group, which alters its reactivity and applications.
1-Bromo-4-(2-fluoropropan-2-yl)benzene: Similar structure but without the fluorine atom on the benzene ring, affecting its chemical behavior and uses.
Conclusion
This compound is a valuable compound in organic chemistry, with significant applications in various fields. Its unique structure allows for diverse chemical reactions and makes it a crucial intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C9H9BrF2 |
|---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene |
InChI |
InChI=1S/C9H9BrF2/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 |
InChI Key |
NZNXQROKOLJYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


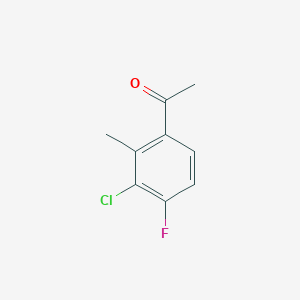

![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)
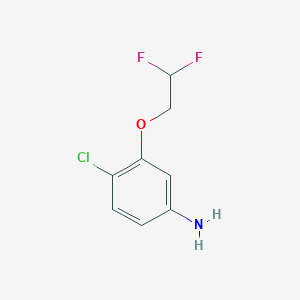
![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12090250.png)
![2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)
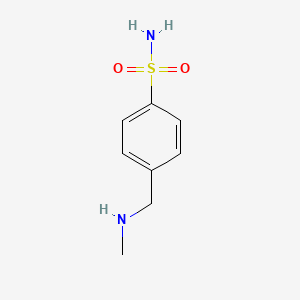

![Calciate(1-), [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-, sodium, hydrate (9CI)](/img/structure/B12090268.png)
![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)
